molecular formula C12H18N2O4S2 B2560054 Methyl 4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235280-16-6

Methyl 4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2560054
CAS No.: 1235280-16-6
M. Wt: 318.41
InChI Key: XNRZNWZGWVEGMH-UHFFFAOYSA-N
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Description

Methyl 4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a methyl ester group at the 1-position and a thiophene-2-sulfonamido-methyl moiety at the 4-position. Synthetic routes likely involve coupling thiophene-2-sulfonyl chloride with a piperidine intermediate, followed by esterification.

Properties

IUPAC Name

methyl 4-[(thiophen-2-ylsulfonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S2/c1-18-12(15)14-6-4-10(5-7-14)9-13-20(16,17)11-3-2-8-19-11/h2-3,8,10,13H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRZNWZGWVEGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperidine ring and introduce the carboxylate group through esterification. The thiophene-2-sulfonamido group can be introduced via a sulfonation reaction followed by amide formation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group may produce an amine derivative.

Scientific Research Applications

Anticancer Activity

Methyl 4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxylate has shown potential in cancer therapy. The thiophene ring is known for its ability to interact with various biological targets, contributing to its anticancer properties. Recent studies indicate that compounds with thiophene moieties can inhibit key kinases involved in cancer progression, leading to apoptosis in tumor cells .

Case Study : In a study involving hypopharyngeal tumor cells (FaDu), derivatives of piperidine with thiophene exhibited enhanced cytotoxicity compared to standard treatments like bleomycin. This suggests that the compound could serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Properties

The sulfonamide group in the compound is associated with anti-inflammatory effects. Research on similar thiophene-containing compounds has demonstrated their efficacy in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators .

Data Table: Summary of Anti-inflammatory Studies

CompoundMechanism of ActionEfficacyReference
This compoundInhibition of cytokinesModerate
Thiophene Derivative ACOX inhibitionHigh
Thiophene Derivative BNF-kB pathway modulationModerate

Antimicrobial Activity

Thiophene derivatives have been recognized for their antimicrobial properties. The structural features of this compound suggest potential activity against various pathogens, including bacteria and fungi.

Case Study : A derivative with a similar structure was tested against Staphylococcus aureus and exhibited significant antibacterial activity, indicating that this compound may also possess similar properties .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. The presence of the thiophene ring enhances lipophilicity, facilitating better penetration through biological membranes, including the blood-brain barrier, which is essential for neurological applications .

Mechanism of Action

The mechanism of action of Methyl 4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of certain biological molecules, potentially allowing the compound to inhibit enzyme activity or block receptor binding.

Comparison with Similar Compounds

Key Observations:

tert-Butyl esters in analogs (e.g., 614730-59-5) increase lipophilicity (higher logP), favoring membrane permeability but possibly reducing aqueous solubility .

Substituent-Driven Properties: Thiophene-2-sulfonamido: Enhances acidity (pKa ~10–12 for sulfonamides) and hydrogen-bonding capacity, critical for target binding. Quinazoline Moiety (338992-20-4): A known pharmacophore in kinase inhibitors (e.g., EGFR inhibitors), suggesting divergent biological targets compared to the sulfonamide-focused main compound .

Synthetic Complexity :

  • The quinazoline-containing analog (338992-20-4) likely requires multistep synthesis due to its polycyclic structure, whereas the main compound’s synthesis is comparatively straightforward.

Biological Activity

Methyl 4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including data tables, research findings, and case studies.

The compound's chemical structure is characterized by the following properties:

PropertyValue
Molecular Weight 408.49 g/mol
Molecular Formula C18H20N2O5S2
LogP 2.4434
Polar Surface Area 77.233 Ų
Hydrogen Bond Acceptors 10
Hydrogen Bond Donors 1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structures have shown promising antibacterial activity against various pathogens.

In Vitro Studies

A study published in ACS Omega evaluated the in vitro antimicrobial activity of several derivatives, including those containing thiophene moieties. The most active derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The results indicate that modifications in the structure can enhance antibacterial efficacy.

Cytotoxicity and Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays assessing cytotoxicity against cancer cell lines. Research indicates that piperidine derivatives, including this compound, exhibit significant cytotoxic effects in vitro.

Case Study: Anticancer Efficacy

In a recent study focusing on piperidine derivatives, the compound was tested against FaDu hypopharyngeal tumor cells. It exhibited enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin, suggesting its potential as a lead compound for further development in cancer therapy . The structure-activity relationship (SAR) analysis indicated that specific modifications could lead to improved interactions with target proteins involved in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the thiophene sulfonamide group appears to play a significant role in enhancing both antimicrobial and anticancer properties.

Key Findings from SAR Studies

  • Modification of Side Chains : Altering substituents on the piperidine ring can significantly affect biological activity.
  • Sulfonamide Group Influence : The thiophene sulfonamide moiety contributes to increased solubility and bioavailability.
  • Cytotoxicity Correlation : Higher logP values correlate with increased cell membrane permeability, enhancing cytotoxic effects .

Q & A

Basic Research Questions

Q. What are optimal reaction conditions for coupling thiophene-2-sulfonamide derivatives to piperidine scaffolds?

  • Methodological Answer : Coupling reactions involving sulfonamide and piperidine intermediates often utilize cesium carbonate as a base in polar aprotic solvents like DMF or NMP at elevated temperatures (100–120°C). For example, coupling 2-chloro-5-fluoropyrimidine to a piperidine-1-carboxylate precursor achieved high yields under these conditions, with purification via silica gel chromatography (hexane/DCM/IPA gradients) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Analytical HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35 v/v) is recommended for assessing purity. Crystallographic validation (single-crystal X-ray diffraction) is critical for confirming stereochemistry, as demonstrated in related piperidine-carboxylate structures .

Q. What stability considerations are relevant for storing this compound?

  • Methodological Answer : Stability studies indicate that tert-butyl piperidine-carboxylate analogs degrade under acidic or prolonged heat. Storage at –20°C in inert atmospheres (argon/nitrogen) is advised, with periodic NMR or LC-MS monitoring for decomposition products like free amines or sulfonic acids .

Advanced Research Questions

Q. How can mechanistic studies differentiate between nucleophilic substitution and SNAr pathways in sulfonamide-piperidine coupling?

  • Methodological Answer : Kinetic isotope effect (KIE) studies and DFT calculations are essential. For example, substituting deuterated amines in analogous reactions (e.g., benzyl 4-(aminomethyl)piperidine-1-carboxylate) revealed a KIE >1, supporting a concerted SNAr mechanism over stepwise nucleophilic substitution .

Q. What strategies improve selectivity for monoacylglycerol lipase (MAGL) inhibition by structurally related sulfonamido-carbamates?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethanesulfonyl) on the pyrimidine ring enhances MAGL binding affinity. Radiolabeled analogs (e.g., ¹¹C-carbonyl derivatives) enable PET imaging to evaluate target engagement and off-target effects in vivo .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved for this compound?

  • Methodological Answer : Contradictions arise from protonation states (tert-butyl carboxylate vs. free amine). Solubility profiling across pH 2–12 using potentiometric titration (e.g., Sirius T3) and COSMO-RS simulations can reconcile discrepancies, as shown for similar piperidine derivatives .

Q. What computational methods predict metabolite formation for preclinical toxicity screening?

  • Methodological Answer : In silico tools like GLORY (Gastrointestinal Lifetime Simulator) and MetaSite model oxidative metabolism. For example, tert-butyl piperidine-carboxylates undergo rapid CYP3A4-mediated hydrolysis, necessitating in vitro microsomal assays to validate predicted metabolites .

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